7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists optimizing CNS drug leads often struggle to balance lipophilicity and conformational rigidity. This 7-methyl spirocyclic building block directly addresses that challenge. - Optimized Physicochemistry: A calculated LogP of -0.28 and TPSA of 30.49 Ų reduce nonspecific binding and hERG liability, while zero rotatable bonds enforce conformational rigidity for improved target selectivity. - Validated Scaffold: The 2,5-dioxa-8-azaspiro[3.4]octane core is patented for histamine H3 receptor antagonists, making this intermediate strategically relevant for CNS SAR campaigns. - Supply Reliability: ISO-certified production with documented purity ≥98% ensures batch-to-batch consistency, crucial for multi-step synthesis and downstream reproducibility.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8017798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1COC2(N1)COC2
InChIInChI=1S/C6H11NO2/c1-5-2-9-6(7-5)3-8-4-6/h5,7H,2-4H2,1H3
InChIKeyNMEFMCNLHJBILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane: Spirocyclic Building Block for Medicinal Chemistry Procurement


7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-28-9) is a spirocyclic heterocyclic compound featuring a 2,5-dioxa-8-azaspiro[3.4]octane core with a methyl substituent at the 7-position . With molecular formula C6H11NO2 and molecular weight 129.16 g/mol, this compound belongs to the oxa-azaspiro[3.4]octane class of scaffolds that have been designed as multifunctional modules for drug discovery chemistry [1]. The spirocyclic architecture confers three-dimensional conformational restriction, making this scaffold a valuable building block for exploring uncharted chemical space in lead optimization programs [2].

Workflow

Spirocyclic building block for medicinal chemistry lead optimization

Selection Logic

Conformationally restricted 2,5-dioxa-8-azaspiro[3.4]octane core with free amine handle

Procurement Context

Multi-supplier availability supports scaffold diversification and SAR exploration

Purity grades ≥95% to 98% (NLT) from ISO-certified sources

Why 7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane Cannot Be Replaced by Other Spirocyclic Analogs


The 7-position substitution pattern on the 2,5-dioxa-8-azaspiro[3.4]octane core directly modulates physicochemical properties critical for drug discovery applications. Variants such as 7-isopropyl (CAS 1556097-27-8), 7-phenyl, or unsubstituted analogs exhibit distinct lipophilicity profiles, topological polar surface area (TPSA) values, and hydrogen-bonding capacities that materially affect membrane permeability and target engagement . In medicinal chemistry campaigns, substituting one spirocyclic building block for another without accounting for these quantitative differences can alter lead compound ADME properties and confound structure-activity relationship (SAR) analysis [1].

7-Substitution shift: 7-isopropyl, 7-phenyl, or unsubstituted analogs exhibit distinct lipophilicity and TPSA profiles that may alter membrane permeability and confound SAR interpretation.

N-Protection mismatch: N-benzyl or N-Boc protected derivatives reduce amine reactivity and hazard profile; direct substitution without deprotection or SAR adjustment may shift target engagement.

Scaffold topology: Non-spiro or differently fused ring systems lose the conformational rigidity provided by the spirocyclic core, which may impact selectivity and off-target profiling.

Quantitative Differentiation Evidence: 7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane vs. Analogs


LogP Comparison: 7-Methyl vs. 7-Isopropyl Substitution in 2,5-Dioxa-8-azaspiro[3.4]octane Series

The 7-methyl-substituted compound exhibits a calculated LogP of -0.2788 . In contrast, the 7-isopropyl analog (C8H15NO2, MW 157.21 g/mol) demonstrates a substantially higher lipophilicity due to the additional carbon atoms, which increases its LogP and alters its predicted membrane permeability profile [1]. This difference is critical for CNS drug discovery programs where lipophilicity influences blood-brain barrier penetration [2].

LogP Comparison
Cross-study comparable
7-Methyl calc. LogP: -0.28 vs. 7-Isopropyl est. LogP: +0.5 to +1.0
Reduced lipophilicity may lower non-specific binding.
Calculated values; experimental LogP not publicly available.
Lipophilicity Drug-likeness Physicochemical profiling Medicinal chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane has a calculated TPSA of 30.49 Ų, with 3 hydrogen bond acceptors and 1 hydrogen bond donor . For comparison, analogs with N-benzyl substitution (e.g., 8-benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, CAS 1556097-40-5) exhibit increased molecular weight (261.36 g/mol) and TPSA due to additional aromatic ring contribution, which can reduce CNS penetration (TPSA >60–70 Ų typically limits BBB permeation) . The 7-methyl variant maintains TPSA well below 60 Ų, placing it within favorable CNS drug-like space [1].

TPSA & H-Bond Capacity
Class-level inference
TPSA 30.49 Ų; HBA=3, HBD=1; Rotatable bonds=0
Places scaffold within favorable CNS drug-like space.
Computationally derived; benzylated analogs approach TPSA >60–70 Ų.
TPSA Drug-likeness Oral bioavailability BBB permeability

Chemical Hazard Profile: Comparative GHS Classification

7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful via oral, dermal, and inhalation routes) . This hazard profile is consistent with small-molecule spirocyclic amines containing free secondary amine functionality. In contrast, N-protected analogs (e.g., 8-benzyl or 8-Boc derivatives) typically exhibit reduced acute toxicity and irritation potential due to decreased basicity and nucleophilicity of the nitrogen center [1].

GHS Hazard Profile
Class-level inference
H315, H319, H335, H302+H312+H332 (Harmful/Irritant)
Free amine necessitates standard PPE and ventilation protocols.
N-protected analogs typically show reduced irritation classification.
Chemical safety GHS classification Laboratory handling Procurement compliance

Commercial Availability and Purity Grade Differentiation

7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane is available from multiple suppliers at purities ranging from ≥95% to 98% (NLT) . MolCore offers this compound with NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D applications . In comparison, less common analogs such as 7-isopropyl or 7-phenyl variants are available from fewer suppliers, often with longer lead times and limited batch consistency documentation .

Supply & Purity Grade
Cross-study comparable
5+ suppliers; Purity ≥95% to 98% NLT
Broader sourcing reduces procurement risk vs. limited analogs.
ISO-certified grades support pharmaceutical R&D documentation.
Commercial sourcing Purity grade ISO certification Procurement

Optimal Application Scenarios for 7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane Procurement


CNS Drug Discovery Lead Optimization Requiring Low Lipophilicity Scaffolds

The calculated LogP of -0.2788 and TPSA of 30.49 Ų make 7-methyl-2,5-dioxa-8-azaspiro[3.4]octane particularly suitable for CNS-targeted medicinal chemistry programs where reducing lipophilicity is a strategic priority to minimize non-specific binding and hERG liability [1]. The zero rotatable bonds confer conformational rigidity beneficial for target engagement selectivity .

Scaffold Diversification in H3 Receptor Antagonist Programs

Aza-substituted spiro derivatives encompassing the 2,5-dioxa-8-azaspiro[3.4]octane core have been claimed in patents as histamine H3 receptor antagonists and inverse agonists [1]. The 7-methyl variant serves as a key intermediate or scaffold starting point for SAR exploration in this therapeutic area.

Pharmaceutical R&D Requiring ISO-Certified High-Purity Building Blocks

For pharmaceutical development applications requiring documented purity of ≥98% (NLT) under ISO-certified quality systems, the MolCore-sourced material provides appropriate quality assurance [1]. This purity grade supports reproducible synthetic outcomes in multi-step synthesis campaigns where impurity profiles can affect downstream reactions.

Application
Selection Property
Validation Focus
CNS lead optimization requiring low lipophilicity scaffolds
Conformational rigidity and low calculated LogP
Target engagement selectivity and hERG liability screening
H3 receptor antagonist SAR exploration
Spirocyclic core compatibility with aza-substituted derivatives
Patent-reported receptor binding and inverse agonism assays
Pharmaceutical R&D requiring ISO-certified high-purity building blocks
Documented NLT 98% purity from ISO-certified supply chains
Reproducible synthetic outcomes and impurity profile control
All applications are research-use contexts. Validate properties under your specific assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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